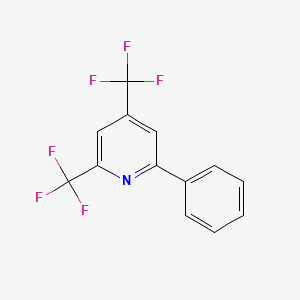
1,8-Dibromo-2,7-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dibromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions, and two methyl groups are substituted at the 2 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
1,8-Dibromo-2,7-dimethylnaphthalene can be synthesized through the bromination of 2,7-dimethylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as aluminum chloride (AlCl₃) in a solvent like dichloromethane (CH₂Cl₂). The reaction proceeds as follows:
[ \text{C}{12}\text{H}{10} + 2\text{Br}2 \rightarrow \text{C}{12}\text{H}_{10}\text{Br}_2 + 2\text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,8-Dibromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Substitution Products: Various substituted naphthalenes depending on the nucleophile used.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Debrominated naphthalene derivatives.
科学的研究の応用
1,8-Dibromo-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Environmental Chemistry: Studied for its behavior and transformation in the environment.
作用機序
The mechanism of action of 1,8-dibromo-2,7-dimethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methyl groups are targeted by oxidizing agents, leading to the formation of oxidized products.
類似化合物との比較
1,8-Dibromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives such as:
- 1,5-Dibromo-2,6-dimethylnaphthalene
- 2,3-Dibromo-1,4-dimethylnaphthalene
- 1,4-Dibromo-2,3-dimethylnaphthalene
These compounds share similar structural features but differ in the positions of the bromine and methyl groups, leading to variations in their chemical reactivity and applications. The unique positioning of the bromine atoms in this compound makes it particularly useful in specific synthetic and industrial applications.
特性
CAS番号 |
923025-39-2 |
|---|---|
分子式 |
C12H10Br2 |
分子量 |
314.01 g/mol |
IUPAC名 |
1,8-dibromo-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-5-9-6-4-8(2)12(14)10(9)11(7)13/h3-6H,1-2H3 |
InChIキー |
MPJATZMOBWZQLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C=CC(=C2Br)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)


![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)







![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)


